molecular formula C5H9N3 B010354 s-Triazole, 3-propyl- CAS No. 19932-60-6

s-Triazole, 3-propyl-

Cat. No.: B010354
CAS No.: 19932-60-6
M. Wt: 111.15 g/mol
InChI Key: ZFWJVKLPEZPKNL-UHFFFAOYSA-N
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Description

Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside. It is one of the four nucleosides in DNA, pairing with deoxyadenosine in double-stranded DNA. Thymidine is composed of a deoxyribose sugar attached to the pyrimidine base thymine. It plays a crucial role in the synthesis and repair of DNA, making it essential for cellular replication and function .

Mechanism of Action

Target of Action

s-Triazole, 3-propyl- is a derivative of the triazole class of compounds . Triazoles are known to interact with a wide range of biomacromolecules through pi–pi bonds, hydrogen bonds, and ion-dipole bonds . They have been reported to exhibit various biological activities, including antiviral , antifungal , and neuroprotective effects .

Mode of Action

Triazoles are known to interact with their targets through various types of bonds, including pi–pi bonds, hydrogen bonds, and ion-dipole bonds . This allows them to disrupt the normal functioning of these targets, leading to their biological effects .

Biochemical Pathways

Triazoles have been reported to have antiviral and neuroprotective effects , suggesting that they may affect pathways related to viral replication and neuronal function.

Pharmacokinetics

Understanding the pharmacokinetics of triazoles in general is crucial for providing optimal care . While the pharmacokinetics of triazoles have been extensively studied in adult populations, knowledge on pharmacokinetics of triazoles in children is limited .

Result of Action

Triazoles have been reported to exhibit various biological activities, including antiviral , antifungal , and neuroprotective effects , suggesting that they may have a range of molecular and cellular effects.

Action Environment

Triazoles have been reported to be taken up by rice roots and distributed in plant tissues , suggesting that environmental factors such as soil composition and water availability may influence their action.

Biochemical Analysis

Biochemical Properties

The biochemical properties of “s-Triazole, 3-propyl-” are largely derived from its triazole core. Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial , anticancer , and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .

Cellular Effects

Triazole compounds have been shown to have a wide range of effects on cells, including antimicrobial and antioxidant activity . These effects are likely due to the interactions of the triazole ring with various biomolecules within the cell .

Molecular Mechanism

It is known that triazole compounds can interact with various biomolecules, potentially influencing their function . For example, some triazole compounds have been shown to inhibit the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Temporal Effects in Laboratory Settings

Triazole compounds are generally known for their high chemical stability, often remaining inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .

Dosage Effects in Animal Models

It is known that the effects of triazole compounds can vary greatly depending on the dosage and the specific compound used .

Metabolic Pathways

Triazole compounds are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that triazole compounds can interact with various transporters or binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

It is known that triazole compounds can be directed to specific compartments or organelles by various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymidine can be synthesized through various methods. One common approach involves the condensation of thymine with deoxyribose derivatives. This reaction typically requires acidic conditions and a catalyst to facilitate the formation of the glycosidic bond between the thymine and deoxyribose .

Industrial Production Methods: Industrial production of thymidine often involves the extraction from natural sources, such as herring sperm, followed by purification processes. Advances in biotechnology have also enabled the microbial production of thymidine using genetically engineered bacteria .

Chemical Reactions Analysis

Types of Reactions: Thymidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thymidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Thymidine can be compared with other nucleosides, such as:

    Uridine: Found in RNA, pairs with adenine.

    Cytidine: Found in both DNA and RNA, pairs with guanine.

    Adenosine: Found in both DNA and RNA, pairs with thymine in DNA and uracil in RNA.

    Guanosine: Found in both DNA and RNA, pairs with cytidine.

Uniqueness of Thymidine: Thymidine is unique in that it is specifically found in DNA and not in RNA. This exclusivity to DNA makes it a critical component in the study of DNA synthesis and repair. Additionally, thymidine analogs have unique therapeutic applications, particularly in antiviral treatments .

Properties

IUPAC Name

5-propyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWJVKLPEZPKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334123
Record name s-Triazole, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19932-60-6
Record name s-Triazole, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Propyl-1H-1,2,4-triazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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